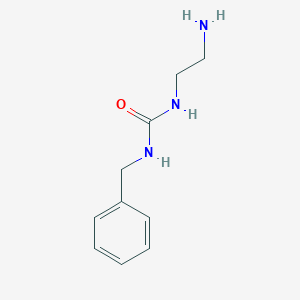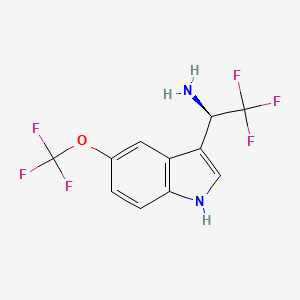
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 4,5-difluoro-2-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and fluoromethoxy group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,3-Dibromo-5-fluoro-2-methoxybenzene:
Uniqueness
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene is unique due to the presence of multiple halogen atoms and a fluoromethoxy group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H3Br2F3O |
|---|---|
Peso molecular |
319.90 g/mol |
Nombre IUPAC |
1,3-dibromo-4,5-difluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(11)6(12)5(9)7(3)13-2-10/h1H,2H2 |
Clave InChI |
ITMPBCDZDCJTFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)OCF)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


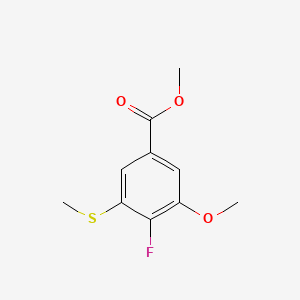
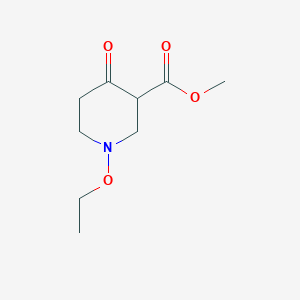
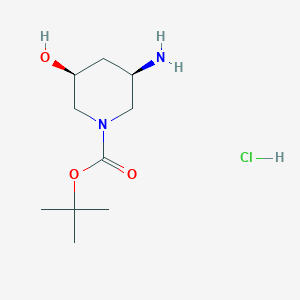
![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
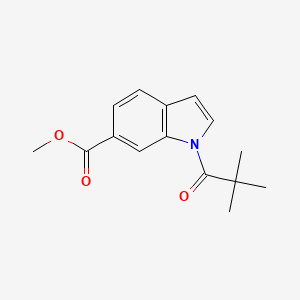
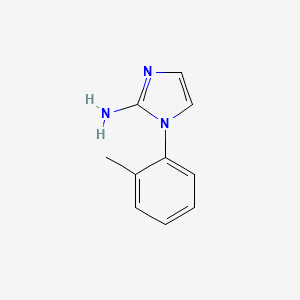




![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
